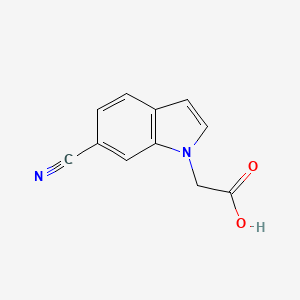

6-Cyanoindole-1-acetic acid

CAS No.: 1030423-85-8

Cat. No.: VC11728582

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030423-85-8 |

|---|---|

| Molecular Formula | C11H8N2O2 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 2-(6-cyanoindol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C11H8N2O2/c12-6-8-1-2-9-3-4-13(7-11(14)15)10(9)5-8/h1-5H,7H2,(H,14,15) |

| Standard InChI Key | DKPDKFSJDCYCNW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN2CC(=O)O)C#N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)O)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The indole nucleus of 6-cyanoindole-1-acetic acid consists of a bicyclic framework with a benzene ring fused to a pyrrole ring. The 6-position substitution of the cyano group (-CN) introduces electron-withdrawing effects, altering the electronic distribution of the aromatic system. Meanwhile, the acetic acid group (-COOH) at the 1-position enhances solubility in polar solvents and enables hydrogen bonding .

Molecular Geometry and Electronic Effects

The planar indole system facilitates π-π stacking interactions, while the cyano group’s electronegativity polarizes the adjacent carbon atoms, increasing reactivity toward nucleophilic attack. Computational studies on similar indole-acetic acid derivatives suggest that the carboxylic acid group adopts a conformation that maximizes hydrogen bonding with solvents or biological targets .

Synthetic Pathways and Methodological Considerations

The synthesis of 6-cyanoindole-1-acetic acid remains underexplored, but routes for related indole derivatives offer viable strategies.

Cyanation of Indole Precursors

A patent describing the synthesis of 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives highlights the use of cyanating agents (e.g., NaCN) to introduce cyano groups into halo-substituted intermediates . For 6-cyanoindole-1-acetic acid, a plausible route involves:

-

Halogenation: Bromination or chlorination at the 6-position of indole-1-acetic acid.

-

Cyanide Displacement: Substitution of the halogen with a cyano group using metal cyanides under controlled conditions .

Table 1: Comparative Synthetic Approaches for Indole Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyanation | NaCN, DMF, 80°C | 72–85 | |

| Electrophilic Substitution | Glacial acetic acid, RT | 73–98 |

Pharmaceutical and Biological Applications

Indole derivatives are renowned for their bioactivity, and 6-cyanoindole-1-acetic acid’s structure suggests potential therapeutic relevance.

Anticancer Activity

Bis(indolyl)methanes (BIMs), structurally related to 6-cyanoindole-1-acetic acid, exhibit anticancer properties by inhibiting cell proliferation in lung, renal, and breast cancer lines . The cyano group’s electron-withdrawing nature may enhance binding to enzymatic targets, such as kinases or DNA topoisomerases.

Drug Design and Medicinal Chemistry

The acetic acid moiety enables salt formation, improving pharmacokinetic properties. For example, 2-(5-cyanoindol-1-yl)acetic acid demonstrates interactions with biological targets via hydrogen bonding and ionic interactions , a trait likely shared by 6-cyanoindole-1-acetic acid.

Challenges and Future Directions

Despite its promise, several knowledge gaps persist:

-

Synthetic Scalability: Current methods for analogous compounds require optimization for industrial-scale production .

-

Biological Screening: No published studies directly assess 6-cyanoindole-1-acetic acid’s bioactivity.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume